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  • Product: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
  • CAS: 1820665-47-1

Core Science & Biosynthesis

Foundational

The Pharmacological and Chemical Mechanics of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride

A Technical Whitepaper by the Senior Application Scientist Executive Summary 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (CAS 1820665-47-1) is a highly specialized bicyclic heterocycle that occupies a unique i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper by the Senior Application Scientist

Executive Summary

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (CAS 1820665-47-1) is a highly specialized bicyclic heterocycle that occupies a unique intersection in modern drug discovery and materials science. While its hydrochloride salt form is primarily engineered to ensure aqueous solubility and prevent premature autoxidation during storage, the active free base operates via two distinct, high-value mechanisms of action. First, it is an ultra-potent Radical-Trapping Antioxidant (RTA) , outperforming natural α -tocopherol (Vitamin E) by orders of magnitude[1]. Second, it serves as a conformationally restricted arginine mimetic , acting as a critical building block for non-peptide antagonists targeting the integrin α v β 3 receptor[2].

This guide deconstructs the stereoelectronic principles, kinetic behaviors, and experimental workflows that define the utility of this compound.

Part 1: Primary Mechanism of Action – Radical-Trapping Antioxidant (RTA)

The most chemically profound mechanism of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol is its ability to halt lipid peroxidation chain reactions. It belongs to a novel class of chain-breaking antioxidants known as 6-amino-3-pyridinols[3].

The Hydrogen Atom Transfer (HAT) Pathway

Lipid peroxidation is propagated by highly reactive peroxyl radicals ( LOO∙ ). The tetrahydro-1,8-naphthyridin-3-ol core intercepts these radicals via a Hydrogen Atom Transfer (HAT) mechanism[4]. The compound donates the hydrogen atom from its 3-hydroxyl group to the peroxyl radical, converting it into a stable lipid hydroperoxide ( LOOH ) and leaving behind a pyridinoxyl radical ( ArO∙ ).

Stereoelectronic Causality: Why is it superior to Vitamin E?

The exceptional potency of this compound is not merely due to the presence of an electron-donating amino group, but rather its strict geometric constraint.

  • Orbital Alignment: The nitrogen atom at position 8 is locked within the fused piperidine (tetrahydro) ring. This structural rigidity prevents the rotation of the C–N bond, forcing the nitrogen's lone electron pair to sit perfectly parallel to the π -orbital system of the pyridinol ring[1].

  • Resonance Stabilization: When the O–H bond is broken during HAT, the resulting oxygen-centered radical is massively stabilized by the delocalization of the nitrogen's lone pair across the aromatic system.

  • BDE Reduction: This stereoelectronic effect drastically lowers the Bond Dissociation Enthalpy (BDE) of the O–H bond, making the hydrogen atom highly labile to peroxyl radicals but remarkably stable to ambient oxygen[4].

HAT_Mechanism ROO Peroxyl Radical (LOO•) TS Hydrogen Atom Transfer (Transition State) ROO->TS THN 5,6,7,8-Tetrahydro- 1,8-naphthyridin-3-ol THN->TS ROOH Lipid Hydroperoxide (LOOH) TS->ROOH Radical Pyridinoxyl Radical (ArO•) TS->Radical Resonance Stereoelectronic Stabilization (N-lone pair alignment) Radical->Resonance

Caption: Hydrogen Atom Transfer (HAT) mechanism and stereoelectronic stabilization of the pyridinoxyl radical.

Part 2: Secondary Mechanism – Integrin α v β 3 Antagonism

Beyond its antioxidant properties, the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged bioisostere in medicinal chemistry. It acts as a mimetic for the basic guanidine group found in the amino acid arginine, a key recognition element of the RGD (Arg-Gly-Asp) sequence[2].

Receptor Binding Mechanics

Integrin α v β 3 is heavily implicated in tumor angiogenesis and osteoclast-mediated bone resorption. The basic nitrogen (N8) of the tetrahydro-1,8-naphthyridine core becomes protonated at physiological pH. This allows it to form a highly stable, bidentate salt bridge with the conserved Asp218 residue located in the α v subunit of the integrin receptor.

The specific inclusion of the 3-hydroxyl group in 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol is highly strategic. It serves as a nucleophilic handle, allowing medicinal chemists to attach lipophilic linkers (via Mitsunobu etherification) to bridge the distance to the β 3 subunit's acidic pocket without disrupting the critical basicity of the N8 nitrogen[2].

Part 3: Quantitative Data & Benchmarking

To contextualize the kinetic superiority of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, we benchmark its inhibition rate constant ( kinh​ ) against the biological gold standard, α -tocopherol.

Antioxidant Compound kinh​ ( M−1s−1 ) in BenzeneRelative Potency vs. Vit EMechanism of Action
α -Tocopherol (Vitamin E) 3.5×106 1.0xStandard HAT
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol 8.8×107 ~25.1x Stereoelectronically Enhanced HAT

Data synthesized from peroxyl radical clock assays[1].

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Kinetic Determination of kinh​ via Competitive Radical Clock Assay

Causality: Traditional oxygen-consumption assays fail for this compound because its reaction with peroxyl radicals is so fast that the kinetics become diffusion-limited. We must use a competitive "radical clock" method to accurately measure kinh​ [1].

  • System Initialization: Prepare a solution of a reference lipid (e.g., methyl linoleate) in chlorobenzene. Causality for solvent choice: Chlorobenzene is non-hydrogen-bonding, preventing solvent molecules from masking the intrinsic HAT rate of the 3-hydroxyl group.

  • Thermal Activation: Introduce the thermal initiator AIBN (Azobisisobutyronitrile) at 10 mM and incubate at 37°C. This establishes a constant, known flux of peroxyl radicals.

  • Baseline Validation (Self-Validation Step): Run the assay with a known concentration of α -tocopherol. The calculated kinh​ must match literature values ( ≈3.5×106M−1s−1 ) to validate the radical flux before proceeding.

  • Substrate Injection: Neutralize 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride with a mild base (e.g., triethylamine) to liberate the free base in situ, and inject it into the system at varying micromolar concentrations.

  • Kinetic Monitoring: Monitor the competitive consumption of the reference lipid via HPLC-UV. Calculate kinh​ based on the ratio of lipid hydroperoxide formed versus the antioxidant consumed.

Workflow Step1 1. System Initialization Solvent: Chlorobenzene Initiator: AIBN Step2 2. Thermal Activation Incubation at 37°C Constant ROO• Flux Step1->Step2 Step3 3. Substrate Addition Inject THN-3-ol HCl (Variable Concentrations) Step2->Step3 Step4 4. Kinetic Monitoring Competitive Radical Clock Tracking Step3->Step4 Step5 5. Data Synthesis Calculate k_inh via Kinetic Modeling Step4->Step5

Caption: Self-validating experimental workflow for measuring the inhibition rate constant via competitive kinetics.

Protocol 2: Functionalization via Mitsunobu Etherification (Integrin Antagonist Synthesis)

Causality: To utilize the compound as an integrin antagonist building block, the 3-hydroxyl group must be alkylated. The Mitsunobu reaction is chosen because it allows for the etherification of the pyridinol under mild, neutral conditions, preventing the degradation of the acid-sensitive tetrahydro-1,8-naphthyridine core[2].

  • Preparation: Dissolve 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride (1.0 eq) and a target primary alcohol linker (1.1 eq) in anhydrous THF under an argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt, liberating the active pyridinol.

  • Activation: Cool the system to 0°C. Add Triphenylphosphine ( PPh3​ ) (1.5 eq), followed by the dropwise addition of Diisopropyl azodicarboxylate (DIAD) (1.5 eq).

  • Reaction & Validation: Allow the reaction to warm to room temperature over 4 hours. Self-Validation Step: Monitor via LC-MS. The reaction is deemed successful and complete when the mass peak corresponding to the free 3-OH starting material disappears, replaced entirely by the mass of the etherified product.

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Exploratory

In vitro stability of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride

An In-Depth Technical Guide to the In Vitro Stability of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride Introduction The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a significant structural motif in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride

Introduction

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a significant structural motif in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1][2][3] Derivatives have been explored for their potential as αVβ3 integrin antagonists and HIV-1 integrase inhibitors, highlighting the therapeutic promise of this chemical class.[4][5] 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride, as a specific analogue, presents a unique combination of a phenolic hydroxyl group and a partially saturated heterocyclic core, making a thorough understanding of its chemical stability paramount for successful drug development.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life.[6][7] In vitro stability testing is the cornerstone of this assessment, providing essential data from the earliest stages of preclinical development.[6][7] These studies are not merely a regulatory checkbox; they inform formulation development, define appropriate storage conditions, and identify potential degradation products that could impact safety or potency.[8][9]

This guide provides a comprehensive framework for evaluating the in vitro stability of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will delve into forced degradation studies to probe for chemical liabilities and discuss the setup of long-term stability programs under ICH guidelines, ensuring a robust and scientifically sound stability assessment.

Note on Isomers: Publicly available data often refers to the closely related 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol scaffold.[10][11][12][13][14] The principles and methodologies outlined in this guide are broadly applicable to both the 1,8- and 1,6-naphthyridine isomers, as their core functional groups and potential degradation pathways are analogous.

Physicochemical Properties and Initial Considerations

Before embarking on stability studies, a review of the compound's known physicochemical properties is essential.

PropertyValue / InformationSource
Molecular Formula C₈H₁₁ClN₂O (for the hydrochloride salt)N/A (Calculated)
Molecular Weight 186.64 g/mol (for the hydrochloride salt)N/A (Calculated)
CAS Number 785774-74-5 (for the free base)[11][12][15]
Predicted Boiling Point 424.0±45.0 °C[12]
Predicted Density 1.211 g/cm³[12]
Recommended Storage 2-8°C, Sealed in dry conditions[10][12]

The structure contains several features that warrant close examination during stability testing:

  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type degradants.

  • Tetrahydropyridine Ring: The secondary amine within this ring is a potential site for oxidation. The ring itself could undergo dehydrogenation to form the aromatic naphthyridine.

  • Pyridine Ring: While generally stable, the nitrogen atom can be oxidized to an N-oxide.

  • Hydrochloride Salt: The salt form enhances solubility in aqueous media but can create an acidic environment in unbuffered solutions, potentially influencing hydrolysis.

The Foundation of Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is the deliberate and aggressive degradation of the drug substance under more severe conditions than those used for accelerated stability testing.[8][9] The objective is not to determine shelf-life but to achieve several critical goals early in development:[7][8]

  • Identify Degradation Pathways: Understand how the molecule breaks down under hydrolytic, oxidative, thermal, and photolytic stress.

  • Elucidate Degradant Structures: Generate sufficient quantities of degradation products for structural characterization by techniques like LC-MS.

  • Develop Stability-Indicating Methods: The core purpose is to challenge an analytical method (typically HPLC) to prove it can separate the parent compound from all potential degradation products. This ensures the method is "stability-indicating."[7][16]

  • Inform Formulation and Packaging: For instance, if the compound is highly susceptible to oxidation, a formulation might require antioxidants or packaging under an inert atmosphere.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study, a crucial first step in assessing in vitro stability.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution in Methanol or Acetonitrile acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_stock->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxid thermal Thermal (Solution) (60°C, protected from light) prep_stock->thermal photo Photolytic (UV/Vis Light, RT) prep_stock->photo control Control Sample (RT, protected from light) prep_stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration oxid->dilute thermal->dilute photo->dilute control->dilute neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV/PDA Method dilute->analyze lcms Characterize Degradants via LC-MS analyze->lcms

Caption: General workflow for a forced degradation study.

Detailed Protocol for Forced Degradation Studies

This protocol is a starting point and should be optimized to achieve a target degradation of 5-20%.[17] Excessive degradation can lead to secondary and tertiary degradants that may not be relevant to real-world stability.

1. Stock Solution Preparation:

  • Prepare a stock solution of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions: [18]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Rationale: Simulates acidic conditions, such as those in the stomach, and promotes acid-catalyzed hydrolysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Rationale: Simulates alkaline conditions and promotes base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Rationale: H₂O₂ is a common oxidizing agent that mimics potential oxidative stress from atmospheric oxygen or formulation excipients.

  • Thermal Degradation:

    • Heat a separate 2 mL aliquot of the stock solution at 60°C for 48 hours, protected from light.

    • Rationale: Assesses the intrinsic thermal stability of the molecule in solution.

  • Photolytic Degradation:

    • Expose a 2 mL aliquot of the stock solution in a photostable, transparent container to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[19][20]

    • Simultaneously, run a control sample shielded from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Rationale: Determines the molecule's sensitivity to light, which is crucial for packaging and handling decisions.

  • Control Sample:

    • Keep a 2 mL aliquot of the stock solution at room temperature, protected from light, for the duration of the longest stress test.

3. Sample Analysis:

  • After the specified time, allow all samples to return to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples (including the control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to monitor peak purity and detect any co-eluting peaks.[18]

  • For any significant degradation peaks observed, further analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the mass of the degradants and propose their structures.[18][21]

Potential Degradation Pathways

Based on the structure of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for the title compound.

Long-Term and Accelerated Stability Studies (ICH Guidelines)

While forced degradation identifies what can happen, long-term and accelerated stability studies determine if and when it will happen under defined storage conditions. These studies are essential for determining the re-test period or shelf life of a drug substance.[19][22] The International Council for Harmonisation (ICH) provides a standardized framework for this testing.[19][20]

The studies should be conducted on at least three primary batches of the drug substance packaged in the same container closure system proposed for marketing.[19]

ICH Recommended Storage Conditions

The choice of conditions depends on the climatic zone for which the product is intended. The following table summarizes the most common conditions for a global submission.[23][24][25]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[19][23]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[19]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[19]

RH = Relative Humidity. The intermediate study is performed if significant change occurs during the accelerated study.

Analytical Methods for Stability Monitoring

A suite of validated analytical methods is required to monitor the attributes of the drug substance that are susceptible to change.[19][22]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing.[21] It is used to quantify the parent compound (assay) and to detect and quantify any degradation products (impurities). The method must be proven to be stability-indicating through forced degradation studies.

  • Mass Spectrometry (MS): Coupled with LC, MS is invaluable for identifying the structure of any new impurities that arise during the stability study.[21]

  • Spectroscopy (UV-Vis, FT-IR): These techniques can provide information on the overall structure and can be used for identification purposes.[21]

  • Physical Tests: Depending on the solid-state form, tests for appearance, water content (Karl Fischer), and polymorphism (XRPD, DSC) may also be included in the stability protocol.

Conclusion

A thorough investigation of the in vitro stability of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride is a non-negotiable component of its development as a potential therapeutic agent. The process begins with forced degradation studies to understand the molecule's intrinsic chemical liabilities and to develop a robust, stability-indicating analytical method. This foundational knowledge informs the design of comprehensive long-term and accelerated stability studies conducted under ICH guidelines. By systematically evaluating the impact of pH, oxidation, heat, and light, researchers can establish a complete stability profile, enabling the development of a safe, effective, and high-quality drug product. This rigorous, science-driven approach is essential for navigating the path from discovery to clinical application.

References

  • Stability of 1,5-Naphthyridine Deriv
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
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  • Stability Testing for Small-Molecule Clinical Trial M
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • 5,6,7,8-Tetrahydro-[18][19]naphthyridin-3-ol dihydrochloride. ChemScene.

  • Stability Testing: The Crucial Development Step.
  • Small Molecules Analysis & QC. Sigma-Aldrich.
  • ICH Stability Testing for Pharmaceuticals and Biologics. Pacific BioLabs.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Quality Guidelines.
  • 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL. NextSDS.
  • Drug Stability: ICH versus Acceler
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol. ChemicalBook.
  • Corresponding Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • 5,6,7,8-tetrahydro-1,6-naphthyridin-3-aMine hydrochloride. NextSDS.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • The Naphthyridines. Wiley Online Library.
  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. Sigma-Aldrich.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. NextSDS.
  • 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol|BLD Pharm. BLD Pharm.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride as a Versatile Precursor in Drug Discovery

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold The 1,8-naphthyridine framework and its saturated derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Tetrahydronaphthyridine Scaffold

The 1,8-naphthyridine framework and its saturated derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This heterocyclic system is a key component in therapeutics ranging from antibacterial agents to targeted cancer therapies.[4][5] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine core offers a distinct advantage by introducing a three-dimensional geometry that can improve physicochemical properties such as solubility and metabolic stability, while maintaining key hydrogen bonding features.[6] This makes it an exceptionally valuable building block for creating libraries of novel compounds aimed at a wide array of biological targets, including protein kinases, integrins, and viral enzymes.[5][7][8][9]

This guide provides an in-depth exploration of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride, a highly versatile precursor for drug discovery. We will detail its core reactivity, provide validated protocols for its derivatization, and illustrate its strategic application in the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this precursor. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

PropertyValueSource
Chemical Name 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochlorideN/A
CAS Number 625098-88-6[10]
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol N/A
Appearance Solid
Storage 2-8°C, store under inert gas (e.g., Nitrogen), protect from moisture.
Purity Typically ≥97%

Solubility & Handling Insights: The hydrochloride salt is generally soluble in polar protic solvents like methanol and water, and to a lesser extent in polar aprotic solvents like DMSO and DMF upon gentle heating or with the addition of a base. For reactions requiring anhydrous conditions, the free base can be generated in situ or extracted into an organic solvent after neutralization with a suitable base (e.g., NaHCO₃, K₂CO₃). Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Reactivity and Strategic Derivatization

The power of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol as a precursor lies in its multiple, chemically distinct reactive sites. Strategic manipulation of these sites allows for the systematic exploration of chemical space around the core scaffold.

Caption: Key reactive sites for derivatization on the core scaffold.

  • Secondary Amine (N8): This site is a potent nucleophile, readily undergoing acylation, sulfonylation, alkylation, and reductive amination. Modification at N8 is crucial for modulating potency and pharmacokinetic properties in many drug classes, such as CXCR4 antagonists.[11] To ensure selectivity, especially when other nucleophiles are present, this amine is often protected with a Boc (tert-butyloxycarbonyl) group, which can be easily removed under acidic conditions.

  • Phenolic Hydroxyl (C3-OH): The hydroxyl group is a versatile handle. It can act as a nucleophile in Williamson ether synthesis (O-alkylation) or serve as a hydrogen bond donor/acceptor. Critically, it can be converted into an excellent leaving group, such as a triflate (-OTf), which transforms the C3 position into an electrophilic site ripe for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Pyridine Ring: The electron-deficient pyridine ring can be functionalized, though it often requires activation. The C2 and C4 positions are the most likely sites for modification after converting the C3-OH to a triflate, which then enables cross-coupling reactions to introduce new aryl or alkyl substituents.

Application in Library Synthesis: Key Protocols & Methodologies

The following protocols provide a framework for the derivatization of the precursor. They are designed to be robust and adaptable for library synthesis.

Protocol 1: Selective N8-Acylation

This protocol details the acylation of the secondary amine at the N8 position. The initial neutralization of the hydrochloride salt is a critical first step.

  • Objective: To introduce an amide functionality at the N8 position, a common feature in many bioactive molecules.

  • Rationale: Amides are stable, can act as hydrogen bond acceptors, and allow for the introduction of diverse R-groups. We use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl salt without competing with the N8 amine in the reaction.

Materials:

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (1.0 eq)

  • Acyl chloride or Sulfonyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0°C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

  • Slowly add the acyl chloride or sulfonyl chloride (1.1 eq), either neat or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N8-acylated derivative.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the C3 position.

  • Objective: To introduce alkyl or benzyl groups at the C3-OH position, which can act as probes for hydrophobic pockets in a binding site.

  • Rationale: This classic Sₙ2 reaction requires a strong base to deprotonate the weakly acidic phenol. Sodium hydride (NaH) is highly effective as it generates the potent sodium phenoxide nucleophile and hydrogen gas, driving the reaction forward. DMF is used as a polar aprotic solvent to dissolve the ionic intermediate.

Materials:

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol free base or hydrochloride (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • If starting from the hydrochloride salt, perform a preliminary extraction to obtain the free base.

  • To a dry, three-neck flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, and cool to 0°C.

  • Dissolve the 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol free base (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30-45 minutes. Hydrogen gas evolution should be observed.

  • Add the alkyl halide (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling via a Triflate Intermediate

This two-step protocol is a powerful method for introducing C-C bonds at the C3 position, enabling the synthesis of biaryl structures common in kinase inhibitors.

  • Objective: To install diverse aryl or heteroaryl groups at the C3 position.

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[12][13] The phenolic hydroxyl is not a suitable coupling partner directly; it must first be converted to an electrophilic triflate group, which has excellent reactivity in the oxidative addition step of the catalytic cycle.[14]

Step 3a: Synthesis of the C3-Triflate

  • In a flask under an inert atmosphere, dissolve the N-protected (e.g., Boc) 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add pyridine or 2,6-lutidine (1.5 eq).

  • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise. A color change is often observed.

  • Stir at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude triflate is often used directly in the next step without further purification.

Step 3b: Suzuki-Miyaura Coupling

G start Combine Reactants: - Naphthyridine-Triflate (1.0 eq) - Arylboronic Acid (1.5 eq) - Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq) solvent Add Solvent: (e.g., Dioxane/Water, DMF) start->solvent degas Degas Mixture: Bubble with N₂ or Ar for 15-20 min solvent->degas catalyst Add Pd Catalyst & Ligand: (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) degas->catalyst heat Heat Reaction: 80-110°C for 4-24h catalyst->heat monitor Monitor Progress: TLC or LC-MS heat->monitor workup Aqueous Work-up: Filter through Celite, extract with EtOAc monitor->workup purify Purify Product: Flash Column Chromatography workup->purify title Suzuki-Miyaura Coupling Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • N-Protected C3-Triflate intermediate (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, Toluene)

Procedure:

  • To a microwave vial or Schlenk flask, add the triflate (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).

  • Add the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (and ligand, if separate) to the mixture under a positive pressure of inert gas.

  • Seal the vessel and heat to the desired temperature (typically 80-110°C). Microwave irradiation can significantly reduce reaction times.[12][15]

  • Stir for 4-24 hours, monitoring reaction completion by LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • If necessary, perform the final deprotection step (e.g., TFA in DCM for Boc removal) to yield the target compound.

Case Study: Virtual Library Design for CDK4/6 Inhibitors

The tetrahydronaphthyridine scaffold has been successfully employed in the design of selective Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors for cancer therapy.[5] Using our precursor, a diverse library can be rapidly assembled to probe the SAR of this target class.

G precursor 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol N8 C3-OH n_acylation Protocol 1: N-Acylation precursor:n8->n_acylation suzuki Protocol 3: Suzuki Coupling precursor:c3->suzuki r1_node R¹ Building Blocks (Acyl/Sulfonyl Chlorides) r1_node->n_acylation r2_node R² Building Blocks (Arylboronic Acids) r2_node->suzuki library Diversified Compound Library (CDK4/6 Inhibitor Analogs) n_acylation->library Install R¹ suzuki->library Install R²

Sources

Technical Notes & Optimization

Optimization

Reducing side reactions during 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride synthesis

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride This guide provides in-depth technical support for researchers engaged in the synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride

This guide provides in-depth technical support for researchers engaged in the synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride. Recognizing that direct, published protocols for this specific molecule are scarce, this document outlines a robust and chemically sound synthetic strategy based on well-established transformations. The focus is on anticipating and mitigating common side reactions to improve yield, purity, and reproducibility.

The proposed synthesis involves two key stages:

  • Step 1: Friedländer Annulation to construct the core aromatic 1,8-naphthyridin-3-ol scaffold.

  • Step 2: Catalytic Hydrogenation to selectively reduce the pyridine ring, followed by salt formation.

This guide is structured into a Frequently Asked Questions (FAQs) section for general guidance and a detailed Troubleshooting Guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a reliable general strategy for synthesizing the 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol core?

A common and effective strategy is a two-step process. First, the aromatic 1,8-naphthyridin-3-ol is synthesized via the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde with a compound containing a reactive α-methylene group.[1][2] In this case, 2-amino-3-formylpyridine would be reacted with an acetone equivalent bearing a protected hydroxyl group (e.g., methoxyacetone or benzyloxyacetone). The resulting substituted naphthyridine is then selectively hydrogenated to yield the tetrahydro derivative.

Q2: Why is the Friedländer synthesis recommended for the first step?

The Friedländer synthesis is a classic, versatile, and high-yielding method for constructing quinoline and naphthyridine ring systems from readily available starting materials.[3][4] It can be catalyzed by either acids or bases and often proceeds under mild conditions, which is crucial when dealing with functionalized and potentially sensitive substrates.[1][3]

Q3: Which ring of the 1,8-naphthyridine system is reduced during hydrogenation?

In the 1,8-naphthyridine system, the pyridine ring that is not fused to the benzene ring in quinolines (i.e., the one containing N8) is typically less electron-rich and thus more susceptible to catalytic hydrogenation. However, for the 1,8-naphthyridine core, selective reduction of the pyridine ring containing N-1 is well-documented, especially when substituents are present on the other ring.[5][6] The precise outcome depends heavily on the catalyst and reaction conditions.

Q4: What are the most critical parameters to control during this synthesis?

For the Friedländer synthesis, temperature and catalyst choice are critical to control the reaction rate and minimize side reactions like self-condensation. For the catalytic hydrogenation, the key parameters are hydrogen pressure, catalyst selection (e.g., Pd/C, PtO₂, Rh/C), solvent, and reaction time to ensure selective and complete reduction without over-reduction or dehalogenation if applicable.[5]

Q5: How is the final hydrochloride salt typically formed?

The hydrochloride salt is formed after the final product is isolated and purified. The purified 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol (free base) is dissolved in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate), and a stoichiometric amount of HCl (either as a gas or a solution in a compatible solvent like isopropanol or ether) is added. The salt usually precipitates and can be collected by filtration.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems that may arise during the synthesis, organized by reaction step.

Step 1: Friedländer Annulation

The goal is the condensation of 2-amino-3-formylpyridine with a protected hydroxyacetone (e.g., methoxyacetone) to form 3-methoxy-1,8-naphthyridine.

Problem 1: Low Yield of the Desired 1,8-Naphthyridine Product

  • Question: My Friedländer condensation is giving a low yield. What are the likely causes and how can I fix it?

  • Answer:

    • Causality: Low yields are often due to an inappropriate catalyst, suboptimal temperature, or competing side reactions. The key step is the initial aldol-type condensation between the enolate of the ketone and the aldehyde of the aminopyridine.[1][7] If this step is inefficient, the reaction will not proceed effectively. Self-condensation of the ketone can also be a major competing reaction.

    • Solution:

      • Catalyst Optimization: The reaction can be base- or acid-catalyzed. For base catalysis, strong, non-nucleophilic bases like potassium tert-butoxide or LHMDS can be effective. However, milder bases like piperidine or an ionic liquid like choline hydroxide in water have also been shown to be highly effective and can reduce side reactions.[8] For acid catalysis, p-toluenesulfonic acid (p-TsOH) or propylphosphonic anhydride (T3P®) can promote the reaction under mild conditions.[9]

      • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Higher temperatures can favor the undesired self-condensation of the ketone. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[4]

      • Reagent Purity: Ensure the 2-amino-3-formylpyridine is pure. Impurities can inhibit the catalyst or introduce competing reactions.

Problem 2: Formation of an Isomeric Byproduct

  • Question: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer:

    • Causality: When an unsymmetrical ketone with two different α-methylene groups is used, two different enolates can form, leading to two possible cyclization pathways and resulting in a mixture of regioisomers. The ratio of these isomers is determined by the relative stability of the enolates (thermodynamic vs. kinetic control) and the reaction mechanism.[10]

    • Solution:

      • Use a Directed Reagent: Instead of a simple unsymmetrical ketone, use a β-ketoester or a similar compound where one α-position is clearly more activated, forcing the condensation to occur at a specific site.

      • Catalyst Control: Certain amine catalysts, like pyrrolidine, have been shown to improve regioselectivity in Friedländer reactions by favoring the formation of a specific enamine intermediate.[10]

      • Reaction Conditions: Kinetic control (low temperature, strong base, short reaction time) may favor one isomer over the other. Experiment with conditions to find the optimal selectivity.

ParameterStandard ConditionOptimized Condition to Reduce Side Reactions
Catalyst KOH or NaOHCholine Hydroxide in H₂O[8] or p-TsOH
Temperature Reflux (80-120 °C)50 °C or Microwave Irradiation[4]
Solvent Ethanol, DMFWater (with suitable catalyst)[8]
Step 2: Catalytic Hydrogenation & Deprotection

This step involves the reduction of the 3-methoxy-1,8-naphthyridine to its tetrahydro form and subsequent cleavage of the methyl ether to yield the final 3-ol product.

Problem 3: Incomplete or No Reduction of the Naphthyridine Ring

  • Question: My catalytic hydrogenation is not working or is very slow. What should I check?

  • Answer:

    • Causality: Catalyst deactivation or insufficient activity are the most common causes. The nitrogen atoms in the naphthyridine ring can act as catalyst poisons, particularly for palladium catalysts. The choice of catalyst and solvent system is crucial for efficient hydrogenation of N-heterocycles.

    • Solution:

      • Catalyst Selection: While Pd/C is common, it can sometimes be sluggish. Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) are often more effective for the reduction of pyridine rings.[5] Ruthenium-based catalysts have also been developed for highly efficient hydrogenation of 1,8-naphthyridines.[6][11]

      • Solvent Choice: The reaction is often performed in acidic media (e.g., acetic acid or ethanol with HCl) to protonate the ring nitrogens. This protonation reduces their poisoning effect on the catalyst and activates the ring toward reduction.

      • Reaction Conditions: Increase the hydrogen pressure (e.g., from 50 psi to 500 psi) and/or temperature (e.g., from room temperature to 50-80 °C). Ensure efficient stirring to maintain catalyst suspension.

Problem 4: Over-reduction or Undesired Side Reactions

  • Question: I'm observing loss of my methoxy group (or other functional groups) during hydrogenation. How can I prevent this?

  • Answer:

    • Causality: This is known as hydrogenolysis, where a C-O, C-N, or C-halogen bond is cleaved by hydrogen. It is particularly common with palladium catalysts and benzylic groups. A methoxy group on an aromatic ring can also be susceptible under harsh conditions.

    • Solution:

      • Milder Catalyst: Switch from Pd/C to a catalyst less prone to hydrogenolysis, such as PtO₂ or a specific borane-based reducing agent.[5][12]

      • Optimize Conditions: Reduce the temperature, pressure, and reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

      • Alternative Strategy (Deprotection First): If using a benzyl protecting group for the hydroxyl, it is often cleaved under hydrogenation conditions. A better strategy may be to first cleave the protecting group (e.g., using BBr₃ for a methyl ether) to get 1,8-naphthyridin-3-ol and then perform the hydrogenation. The free hydroxyl group is less likely to undergo hydrogenolysis.

Visualized Workflows and Mechanisms

Proposed Synthetic Pathway and Key Side Reaction

The following diagram illustrates the proposed two-step synthesis. It highlights the primary challenge in Step 1: the potential for self-condensation of the ketone starting material, which competes with the desired Friedländer cyclization.

G cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Reduction & Deprotection A 2-Amino-3-formylpyridine C 3-Methoxy-1,8-naphthyridine (Desired Product) A->C + Methoxyacetone (Base/Acid Catalyst) B Methoxyacetone B->C D Self-Condensation Product (Side Reaction) B->D Base/Acid Catalyst E 5,6,7,8-Tetrahydro-3-methoxy- 1,8-naphthyridine C->E H₂, Pd/C or PtO₂ (Catalytic Hydrogenation) C->E F 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol (Final Product, Free Base) E->F BBr₃ or HBr (Demethylation)

Caption: Proposed synthesis pathway and a key side reaction.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of actions to diagnose and resolve low product yield during the synthesis.

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products start Low Yield Observed lcms Analyze Crude Reaction Mixture by LC-MS/TLC start->lcms decision1 Is Starting Material (SM) Unconsumed? lcms->decision1 decision2 Are Side Products Observed? decision1->decision2 No (SM Consumed) sol1a Increase Reaction Time decision1->sol1a Yes sol2a Lower Reaction Temperature decision2->sol2a Yes end Re-run Optimized Reaction decision2->end No sol1b Increase Temperature sol1a->sol1b sol1c Check Catalyst Activity/ Increase Loading sol1b->sol1c sol1c->end sol2b Change Catalyst (e.g., milder base) sol2a->sol2b sol2c Check Reagent Purity sol2b->sol2c sol2c->end

Caption: Systematic workflow for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Optimized Friedländer Annulation (Example)

This protocol is based on green chemistry principles that have been shown to be effective for similar syntheses.[8]

  • To a 100 mL round-bottom flask, add 2-amino-3-formylpyridine (1.22 g, 10 mmol) and methoxyacetone (0.97 g, 11 mmol, 1.1 equiv).

  • Add 20 mL of deionized water to the flask and begin vigorous stirring.

  • Add choline hydroxide (45% in H₂O, ~0.27 mL, 1 mmol, 0.1 equiv) as the catalyst.

  • Purge the flask with nitrogen and heat the reaction mixture to 50 °C.

  • Maintain stirring at 50 °C and monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-1,8-naphthyridine, which can be purified by column chromatography.

Protocol 2: Selective Catalytic Hydrogenation

This protocol uses conditions known to be effective for reducing pyridine rings while minimizing side reactions.[5]

  • In a high-pressure hydrogenation vessel (Parr shaker), dissolve 3-methoxy-1,8-naphthyridine (1.60 g, 10 mmol) in glacial acetic acid (40 mL).

  • Carefully add Platinum(IV) oxide (PtO₂, 80 mg, 5 wt%) to the solution.

  • Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel to 60 psi with hydrogen and begin vigorous shaking at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue should be neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane to isolate the free base for the next step.

References

  • Du, H., et al. (2016). Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ma, W., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. Available at: [Link]

  • Wang, W., Feng, X., & Du, H. (2016). Borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines. Royal Society of Chemistry. Available at: [Link]

  • Li, J., et al. (2020). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC. Available at: [Link]

  • Chen, F., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Paul, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. Available at: [Link]

  • Singh, P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PMC. Available at: [Link]

  • Mogilaiah, K., et al. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Der Pharma Chemica. Available at: [Link]

  • Wang, Z., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Jida, M., & Deprez-Poulain, R. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. Available at: [Link]

  • Cesur, N., & Ünsalan, O. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Porgan, E., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Analysis: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride vs. Free Base

A Senior Application Scientist's Guide to Solid-State Form Selection In the landscape of drug discovery and development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Solid-State Form Selection

In the landscape of drug discovery and development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a cornerstone decision that profoundly impacts its stability, bioavailability, and manufacturability. The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, often serving as a key building block for various therapeutic agents, including αvβ3 integrin antagonists.[1][2] This guide provides an in-depth, objective comparison of the stability profiles of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol as a hydrochloride salt versus its free base, equipping researchers with the foundational knowledge and experimental frameworks to make data-driven decisions.

An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy in overcoming suboptimal physicochemical properties of the parent molecule.[3] The conversion of a weakly basic compound, such as 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol, to its hydrochloride salt is a common approach to enhance aqueous solubility and improve stability. However, this choice is not without its own set of challenges, including the potential for hygroscopicity and salt disproportionation.[3][4] This guide will dissect these nuances through the lens of experimental data and established scientific principles.

Section 1: Physicochemical Characterization—The Foundation of Stability

The inherent stability of a compound is inextricably linked to its fundamental physicochemical properties. The transformation from a free base to a salt involves the protonation of an ionizable group, leading to the formation of a crystal lattice with a counterion. This process can significantly alter properties like melting point, solubility, and hygroscopicity.

While specific experimental values for 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol are not publicly cataloged, we can project expected properties based on well-established principles of salt chemistry.[5][6][7]

Table 1: Predicted Comparative Physicochemical Properties

Property5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol (Free Base)5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol HClRationale & Expert Insight
Appearance Likely a white to off-white crystalline or amorphous solid.Typically a well-defined white crystalline solid.Salt formation often yields more highly crystalline material with a more ordered lattice structure compared to the free form.[7]
Melting Point (°C) LowerHigherThe strong ionic interactions in the salt's crystal lattice require more energy to overcome, resulting in a higher melting point. This is a primary indicator of enhanced lattice stability.[6][8]
Aqueous Solubility Low; pH-dependentHigh in acidic to neutral pH; pH-dependentAs a weak base, the free form's solubility is limited in neutral and basic media. The HCl salt is significantly more soluble in water and acidic solutions.[8]
pKa (Predicted weak base)N/A (Counterion is from a strong acid)The pKa of the basic nitrogen in the naphthyridine ring is the critical determinant for salt formation. A pKa difference of >2-3 units between the base (API) and the acid (HCl) is generally required for a stable salt.[5]
Hygroscopicity Variable; Potentially highGenerally lower, but can be significantThe free base's exposed amine and hydroxyl groups are prime sites for hydrogen bonding with atmospheric moisture. While salts are often less hygroscopic, some hydrochloride salts can still be moisture-sensitive.[3][7] Experimental verification is crucial.
pHmax N/A(Compound-specific value)pHmax is the pH where the salt and free base have equal solubility. Below this pH, the salt form is thermodynamically more stable; above it, the salt can convert to the less soluble free base (disproportionation).[4][9][10]

Section 2: Comparative Stability Profiles

Stability testing exposes the vulnerabilities of a molecule under various environmental stresses, providing a predictive understanding of its shelf-life and degradation pathways.[11][12]

Chemical Stability

The conversion to a hydrochloride salt is often a deliberate strategy to enhance chemical stability.[4] Protonation of the basic nitrogen center in the tetrahydro-naphthyridine ring can shield it from participating in degradative reactions.

  • Hydrolytic Stability : The free base, with its nucleophilic nitrogen, may be more susceptible to certain hydrolytic reactions. The salt form is generally more resilient.

  • Oxidative Stability : The lone pair of electrons on the nitrogen of the free base can be a target for oxidation. Protonation in the HCl salt reduces this electron density, thereby decreasing its susceptibility to oxidative degradation.

  • Forced Degradation : These studies are the cornerstone of stability assessment, intentionally stressing the API to identify potential degradants and validate analytical methods.[13][14] A target degradation of 5-20% is typically sought to ensure that degradation products are formed at sufficient levels for detection and characterization without destroying the sample.[13]

Physical (Solid-State) Stability

Physical stability pertains to the material's ability to resist changes in its solid form, such as crystallinity and moisture content.

  • Hygroscopicity : This is a critical failure point for many APIs. Moisture uptake can act as a plasticizer, increasing molecular mobility within the solid and accelerating chemical degradation.[][16] It can also lead to physical changes like deliquescence, where the solid dissolves in the absorbed water. While salts are often less hygroscopic, this is not a universal rule and must be experimentally determined.[3][7]

  • Salt Disproportionation : A significant risk for salt forms is their potential to convert back to the free base.[9] This can be triggered by moisture or interaction with alkaline excipients in a formulation, which can raise the micro-environmental pH above the salt's pHmax, leading to the precipitation of the less soluble free base.[4] This conversion can dramatically alter the drug product's performance.

Section 3: Essential Experimental Protocols

To objectively compare the two forms, a series of standardized, self-validating experiments must be performed. The following protocols provide a robust framework for this assessment.

Workflow for Stability Assessment

The overall process involves characterizing the initial materials, subjecting them to stress conditions, and analyzing the outcomes with stability-indicating methods.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Analysis & Decision start Obtain Free Base & HCl Salt Samples dsc_tga DSC / TGA (Thermal Profile) start->dsc_tga Characterize pxrd PXRD (Crystallinity) start->pxrd Characterize kf Karl Fischer (Initial Water Content) start->kf Characterize forced_deg Forced Degradation (ICH Conditions) dsc_tga->forced_deg hygro Hygroscopicity (Static Method) pxrd->hygro kf->hygro long_term ICH Stability (e.g., 25°C/60%RH, 40°C/75%RH) hygro->long_term hplc Stability-Indicating HPLC Analysis forced_deg->hplc long_term->hplc compare Compare Data: - Degradation % - Impurity Profile - Physical Changes hplc->compare decision Select Optimal Form (Salt vs. Free Base) compare->decision

Figure 1: Overall workflow for comparative stability assessment.
Protocol 1: Hygroscopicity Assessment (Static Method)

Causality: This experiment quantifies the propensity of a solid material to absorb atmospheric moisture. The static method is a reliable, low-cost way to screen for potential moisture-related instability by creating controlled humidity environments using saturated salt solutions.[17][18]

Methodology:

  • Preparation: Prepare saturated solutions of various salts in sealed desiccators to create environments of known relative humidity (RH) at a constant temperature (e.g., 25°C). (See Table 3).

  • Sample Handling: Accurately weigh approximately 10-20 mg of the test compound (both free base and HCl salt) onto pre-weighed, shallow weighing dishes.

  • Exposure: Place the dishes in the desiccators.

  • Analysis: After a set period (e.g., 7 days), re-weigh the samples. Calculate the percentage weight gain.

  • Classification: Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).

Table 3: Saturated Salt Solutions for Controlled Humidity

Saturated Salt Solution (at 25°C)Relative Humidity (%)
Potassium Acetate~23%
Magnesium Chloride~33%
Sodium Bromide~58%
Sodium Chloride~75%
Potassium Chloride~84%
Potassium Nitrate~93%
Data adapted from established standards.[18]
Protocol 2: Thermal Stability Analysis

Causality: Thermal analysis provides critical information on melting, decomposition, and desolvation. Differential Scanning Calorimetry (DSC) measures heat flow differences between the sample and a reference, identifying transitions like melting. Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, quantifying solvent loss and decomposition.[8][19][20]

Methodology:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the thermogram, noting the onset temperature and peak of any endothermic (melting) or exothermic (decomposition) events.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the thermogram, noting the temperatures at which significant mass loss occurs.

Protocol 3: Forced Degradation Study Workflow

Causality: This study deliberately degrades the API to understand its breakdown pathways and to ensure the analytical method used for stability testing is "stability-indicating"—meaning it can separate the intact API from all potential degradation products.[11][21]

G cluster_stress cluster_output start API Sample (Salt and Free Base) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox thermal Thermal (e.g., 80°C, dry heat) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis purity Purity & Assay (%) analysis->purity impurities Impurity Profile analysis->impurities mass_balance Mass Balance analysis->mass_balance

Figure 2: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solutions: Prepare solutions of the free base and HCl salt in a suitable solvent.

  • Stress Application: Expose aliquots of the solutions to the conditions outlined in Figure 2. For solid-state thermal and photostability, expose the powder directly.

  • Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours) until a target degradation of 5-20% is achieved.[13]

  • Quenching: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Section 4: Interpretation and Form Selection

The culmination of this experimental work is a data-driven decision. The "better" form is the one that meets the critical quality attributes required for the intended drug product.

Table 4: Decision Matrix Based on Stability Outcomes

Experimental OutcomeImplication for Free BaseImplication for HCl SaltRecommendation
High Hygroscopicity Poor physical stability, difficult to handle, potential for chemical degradation.May also be hygroscopic, but often less so.The less hygroscopic form is strongly preferred. If both are hygroscopic, specialized packaging with desiccants may be required.[18]
Significant Degradation under Stress Intrinsic chemical instability.Likely more stable, especially against oxidation and acid hydrolysis.If the salt form shows markedly superior chemical stability, it is the clear choice for development.
Low Melting Point / Thermal Decomposition Lower lattice energy, potential for instability during manufacturing processes like milling or granulation.Higher melting point indicates a more stable crystal lattice.The form with higher thermal stability is generally preferred.
Poor Aqueous Solubility May lead to poor bioavailability.Enhanced solubility is a primary reason for salt formation.If solubility is a limiting factor for the free base, the HCl salt is the logical choice.
Salt Disproportionation Observed N/AA critical failure point. Indicates the salt is not stable under certain pH or humidity conditions.If disproportionation is observed, the salt may be unsuitable for solid dosage forms, or require specific formulation strategies to control the micro-environmental pH.[4]
Decision Logic Diagram

G start Begin Form Selection q1 Is the Free Base chemically & physically stable (low hygroscopicity, stable under stress)? start->q1 q2 Does the Free Base have adequate aqueous solubility for the intended therapeutic dose? q1->q2 Yes q3 Is the HCl Salt stable? (No disproportionation, acceptable hygroscopicity) q1->q3 No q2->q3 No dev_freebase Develop Free Base q2->dev_freebase Yes dev_salt Develop HCl Salt q3->dev_salt Yes re_eval Re-evaluate: Consider alternative salts or formulation strategies (e.g., amorphous dispersion) q3->re_eval No

Sources

Comparative

Comparative Guide to Integrin Binding Affinity: 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Derivatives vs. Traditional RGD Mimetics

Integrin αv​β3​ (the vitronectin receptor) is a critical transmembrane protein overexpressed in tumor angiogenesis, osteoclast-mediated bone resorption, and fibrotic diseases. Historically, integrin antagonists relied on...

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Author: BenchChem Technical Support Team. Date: April 2026

Integrin αv​β3​ (the vitronectin receptor) is a critical transmembrane protein overexpressed in tumor angiogenesis, osteoclast-mediated bone resorption, and fibrotic diseases. Historically, integrin antagonists relied on the Arg-Gly-Asp (RGD) peptide sequence. However, peptides suffer from poor oral bioavailability and rapid proteolytic degradation.

The discovery of the 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) scaffold revolutionized non-peptide integrin antagonists[1]. By acting as a lipophilic, moderately basic arginine mimetic, THN derivatives achieve high affinity while maintaining drug-like pharmacokinetics. This guide explores the mechanistic superiority of THN derivatives—specifically focusing on the electron-donating 3-ol (hydroxyl) substitution—and provides a validated framework for evaluating their binding affinities.

Mechanistic Insights: The Power of 3-Substitution

To understand why 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol is a superior pharmacophore, we must examine the causality behind the molecular interactions at the integrin binding pocket.

The Arginine Mimetic Dilemma

In the native RGD sequence, the highly basic guanidine group of arginine (pKa ~12.5) forms a critical bidentate salt bridge with aspartic acid residues (Asp218/Asp219) in the αv​ subunit. While highly basic synthetic guanidines mimic this perfectly, they remain permanently protonated at physiological pH, resulting in poor membrane permeability.

The THN scaffold solves this by offering a moderate basicity (pKa ~7.0). It exists in an equilibrium of protonated and unprotonated states, allowing it to cross lipid bilayers efficiently while still providing the necessary positive charge within the acidic receptor pocket[2].

Electronic Tuning via the 3-ol Group

The binding affinity of THN derivatives is highly sensitive to the electronic properties of substituents at the 3-position. Research demonstrates a linear Hammett correlation ( ρ=−1.96 ) between the electron-donating capacity of the 3-substituent and the resulting IC50​ [3].

  • Electron-Withdrawing Groups (EWGs) (e.g., -F, -CN) pull electron density away from the naphthyridine ring, decreasing the basicity of the nitrogen atoms and weakening the salt bridge.

  • Electron-Donating Groups (EDGs) (e.g., -CH3, -OH) push electron density into the ring via resonance or inductive effects. The 3-ol (hydroxyl) group is a strong EDG. It increases the electron density on the protonated nitrogen, enhancing its hydrogen-bond donor capacity and significantly strengthening the interaction with the αv​ subunit without drastically increasing molecular weight or lipophilicity.

IntegrinBinding cluster_ligand THN-3-ol Derivative (RGD Mimetic) cluster_receptor Integrin αvβ3 Receptor THN 5,6,7,8-Tetrahydro-1,8- naphthyridin-3-ol (Arg Mimetic) Linker Lipophilic Linker (Gly Mimetic) THN->Linker AlphaV αv Subunit (Asp218/219 Cleft) THN->AlphaV Salt Bridge / H-Bond Acid Carboxylic Acid (Asp Mimetic) Linker->Acid Beta3 β3 Subunit (MIDAS / Mg2+) Acid->Beta3 Metal Ion Coordination

Bipartite binding mechanism of THN-3-ol derivatives to the integrin αvβ3 receptor.

Quantitative Data: Comparative Binding Affinity

The table below synthesizes the IC50​ values of various integrin antagonists, demonstrating the profound impact of 3-position substitution on the THN core[3][4]. Data is derived from competitive solid-phase vitronectin binding assays.

Antagonist / N-Terminus Scaffold3-Position SubstituentElectronic Property αv​β3​ IC50​ (nM)Fold Improvement vs. RGD
Linear RGD Peptide N/AN/A~45.01.0x (Baseline)
Unsubstituted THN -HNeutral10.54.3x
3-Fluoro-THN -FElectron-Withdrawing (EWG)35.21.3x
3-Methyl-THN -CH 3​ Weak Electron-Donating (EDG)6.86.6x
3-Aminomethyl-THN -CH 2​ NH 2​ Moderate EDG4.111.0x
THN-3-ol -OHStrong Electron-Donating (EDG) 3.2 14.0x

Key Takeaway: The 3-ol derivative exhibits a near 14-fold increase in binding affinity compared to standard linear RGD peptides, driven by the resonance-donating effect of the hydroxyl group optimizing the basicity of the naphthyridine core.

Experimental Protocol: Solid-Phase Competitive Binding Assay

To objectively compare the binding affinity of THN-3-ol derivatives, a cell-free solid-phase receptor binding assay is required. This isolates the thermodynamic binding event from confounding cellular variables (e.g., membrane permeability, efflux).

Self-Validating Assay Design

To ensure trustworthiness, this protocol incorporates a self-validating control system :

  • Positive Control (100% Inhibition): Echistatin (a highly potent, irreversible snake venom disintegrin) is used to define the non-specific background binding.

  • Negative Control (0% Inhibition): A scrambled peptide (RGE) ensures that displacement is strictly specific to the RGD-binding pocket.

  • Quality Metric: A Z'-factor must be calculated for each plate. Only plates with Z′>0.6 are considered valid.

Step-by-Step Methodology
  • Receptor Immobilization:

    • Coat 96-well Maxisorp microtiter plates with 100 µL/well of purified human integrin αv​β3​ (150 ng/mL in coating buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 1 mM MnCl 2​ , pH 7.4).

    • Incubate overnight at 4°C. Causality: The inclusion of divalent cations (Ca 2+ , Mg 2+ , Mn 2+ ) is strictly required to maintain the integrin in its active, extended-open conformation.

  • Blocking:

    • Wash plates 3x with Wash Buffer (coating buffer + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (coating buffer + 1% BSA). Incubate for 2 hours at room temperature to prevent non-specific ligand binding.

  • Compound Incubation:

    • Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the THN-3-ol derivatives, Echistatin (Positive Control), and RGE peptide (Negative Control) in Assay Buffer.

    • Add 50 µL of the compound solutions to the wells.

  • Competitor Addition:

    • Immediately add 50 µL of biotinylated vitronectin (final concentration 1 nM) to all wells.

    • Incubate for 3 hours at room temperature with gentle shaking. Causality: A 3-hour incubation ensures the competitive binding reaches thermodynamic equilibrium.

  • Stringent Wash & Detection:

    • Wash plates 5x with Wash Buffer to remove unbound vitronectin and compounds.

    • Add 100 µL/well of Streptavidin-HRP (1:5000 dilution). Incubate for 1 hour.

    • Wash 5x, then add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H 2​ SO 4​ .

  • Data Analysis:

    • Read absorbance at 450 nm. Calculate IC50​ values using a 4-parameter logistic (4PL) non-linear regression model.

AssayWorkflow Coat 1. Plate Coating Immobilize purified αvβ3 with Mn2+/Mg2+ Block 2. Blocking 1% BSA to prevent non-specific binding Coat->Block Incubate 3. Compound Incubation Add THN-3-ol derivatives (Serial Dilution) Block->Incubate Ligand 4. Competitor Addition Add Biotinylated Vitronectin Incubate->Ligand Wash 5. Stringent Wash Remove unbound ligands Ligand->Wash Detect 6. Detection Streptavidin-HRP & TMB Substrate Wash->Detect Analyze 7. Data Analysis Calculate IC50 via 4PL Curve (Z' > 0.6) Detect->Analyze

Workflow for the self-validating competitive solid-phase integrin binding assay.

Conclusion

The transition from peptide-based RGD sequences to non-peptide 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives represents a major leap in integrin antagonist design[5]. By introducing an electron-donating hydroxyl group at the 3-position (THN-3-ol), researchers can exploit electronic resonance to increase the basicity of the naphthyridine core. This structural tuning yields a highly potent, low-nanomolar antagonist that outperforms traditional mimetics while maintaining the lipophilicity required for in vivo efficacy.

References

  • Wang, J., Breslin, M. J., Coleman, P. J., Duggan, M. E., Hunt, C. A., Hutchinson, J. H., Leu, C. T., Rodan, S. B., Rodan, G. A., Duong, L. T., & Hartman, G. D. (2004). Non-peptide alpha v beta 3 antagonists. Part 7: 3-Substituted tetrahydro-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(4), 1049-1052.[Link]

  • Kossodo, S., et al. (2010). VivoTag-S680–conjugated 3-aminomethyl αvβ3 antagonist derivative for fluorescence molecular tomography of tumors. Molecular Imaging and Biology (NCBI Bookshelf).[Link]

  • Duggan, M. E., et al. (2000). Nonpeptide αvβ3 Antagonists. 1. Transformation of a Potent, Integrin-Selective αIIbβ3 Antagonist into a Potent αvβ3 Antagonist. Journal of Medicinal Chemistry, 43(20), 3736–3745.[Link]

  • Meissner, R. S., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(1), 200-203.[Link]

Sources

Validation

Benchmarking 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride Against Classic Arginine Mimetics in Integrin Antagonist Design

Executive Summary In the development of small-molecule antagonists targeting RGD-binding integrins (such as αvβ1, αvβ3, αvβ6, and α5β1), the selection of an optimal arginine mimetic is the most critical determinant of bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of small-molecule antagonists targeting RGD-binding integrins (such as αvβ1, αvβ3, αvβ6, and α5β1), the selection of an optimal arginine mimetic is the most critical determinant of both target affinity and pharmacokinetic viability[1]. While native arginine relies on a highly basic guanidine group to anchor into the integrin α-subunit, this basicity severely limits oral bioavailability.

This guide benchmarks 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (THN-3-ol) against classic arginine mimetics (guanidines and benzamidines). By objectively analyzing physicochemical properties, binding mechanics, and experimental ADME data, we demonstrate why THN-3-ol has emerged as a superior scaffold for modern integrin drug discovery[2][3].

Mechanistic Causality: Why THN-3-ol Outperforms Classic Mimetics

As a Senior Application Scientist, it is vital to look beyond raw IC₅₀ values and understand the thermodynamic and physicochemical causality driving molecular behavior.

The pKa Paradox and Desolvation Penalty

Classic mimetics like guanidine (pKa ~13.5) and benzamidine (pKa ~11.6) are fully protonated at physiological pH. While this ensures a strong electrostatic interaction with the conserved Aspartate residue in the integrin α-subunit (e.g., Asp218 in αv or Asp227 in α5), it creates a massive desolvation penalty. The energy required to strip water molecules away from a highly charged guanidinium ion upon entering the lipophilic binding pocket drastically reduces Ligand Lipophilic Efficiency (LLE) and nearly abolishes passive transcellular permeability[4].

The THN Advantage: Balancing Charge and Lipophilicity

The 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) core solves this paradox. With a significantly lower pKa (~7.8), a substantial fraction of the THN molecule exists as a neutral species at pH 7.4. This facilitates rapid membrane crossing. Upon entering the integrin binding site, the localized acidic environment and the proximity of the target Aspartate induce protonation, allowing the THN core to form a robust, bidentate salt-bridge and hydrogen-bonding network[1][3].

The 3-Hydroxyl Vector for Subtype Selectivity

The specific addition of the 3-hydroxyl group in THN-3-ol provides a critical structural advantage over unsubstituted THN. The hydroxyl group serves two distinct causal functions:

  • Synthetic Vectorization: It acts as an ideal attachment point for ether-linked pharmacophores, allowing chemists to probe the lipophilic pockets of the receptor.

  • Water-Mediated H-Bonding: The hydroxyl group can engage crystallographic water molecules located at the integrin subunit interface (near the specificity-determining loop, SDL2). This precise water-mediated interaction has been shown to drive preferential selectivity for specific isoforms, such as αvβ1, over pan-αv engagement[2].

Pathway A THN-3-ol Mimetic (pKa ~7.5) C Bidentate Salt Bridge & H-Bonding A->C engages D Reduced Desolvation Penalty A->D exhibits F 3-Hydroxyl Vector A->F features B Integrin α-Subunit (Asp218 / Asp227) B->C coordinates E High Membrane Permeability C->E maintains affinity D->E drives G Water-Mediated Selectivity (SDL2) F->G enables

Caption: Logic flow of how THN-3-ol balances integrin binding affinity with high membrane permeability.

Comparative Performance Data

The following table summarizes the quantitative benchmarking of representative integrin antagonists utilizing different arginine mimetics. Data reflects generalized ranges derived from optimized RGD-mimetic scaffolds tested against the αvβ3 and α5β1 integrins[1][3].

Arginine Mimetic CorepKa (Approx.)Target Integrin IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Oral Bioavailability (%F)Primary Limitation
Guanidine (Native)~13.5< 10< 0.5< 5%Zero oral bioavailability; high desolvation penalty.
Benzamidine ~11.6< 5< 1.0< 10%Poor transcellular permeability; rapid clearance.
THN (Unsubstituted)~7.8< 5> 5.030 - 70%Prone to pan-αv activity; lacks selectivity handles.
THN-3-ol ~7.5< 2> 8.0> 50%Optimal balance of affinity, ADME, and selectivity.

Self-Validating Experimental Protocols

To objectively benchmark THN-3-ol against other mimetics, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity and prevent false positives.

Protocol 1: Fluorescence Polarization (FP) Integrin Binding Assay

This assay measures the direct target engagement of the mimetic to the integrin heterodimer.

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM MnCl₂.

    • Causality: Mn²⁺ is strictly required because it forces the integrin's Metal-Ion-Dependent Adhesion Site (MIDAS) into a high-affinity, extended-open conformation, maximizing the dynamic range of the assay[3].

  • Tracer Displacement: Add 1 nM of a FITC-labeled RGD-mimetic tracer to the integrin protein. Titrate THN-3-ol hydrochloride (from 0.1 nM to 10 μM) and incubate for 2 hours at room temperature.

  • Self-Validation Control (Critical): Run a parallel control plate replacing MnCl₂ with 10 mM EDTA.

    • Causality: EDTA chelates all divalent cations, collapsing the MIDAS motif. A complete loss of FP signal in this plate validates that the observed binding is specifically metal-dependent integrin engagement, ruling out non-specific compound aggregation or auto-fluorescence.

Protocol 2: Caco-2 Permeability Profiling

This assay benchmarks the transcellular absorption capabilities driven by the lowered pKa of the THN-3-ol core.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².

  • Compound Application: Dose 10 μM of the THN-3-ol compound to the apical chamber in a pH 6.5 buffer (mimicking the acidic intestinal microenvironment). Fill the basolateral chamber with pH 7.4 buffer. Incubate for 2 hours.

  • Self-Validation Control (Critical): Co-administer 100 μM Lucifer Yellow (a paracellular fluorescent marker) in the apical chamber.

    • Causality: If the apparent permeability (Pₐₚₚ) of Lucifer Yellow exceeds 0.5 × 10⁻⁶ cm/s, the tight junctions of the monolayer are compromised. The THN-3-ol data from that well must be discarded. This self-validating step ensures that high Pₐₚₚ values are strictly due to the transcellular lipophilicity of the THN core, not experimental artifact.

Workflow S1 1. Compound Prep (Equilibrate in buffer) S2 2. FP Binding Assay (Mn2+ activated integrin) S1->S2 Evaluate Affinity S3 3. Caco-2 Assay (Lucifer Yellow control) S1->S3 Evaluate ADME S4 4. Data Synthesis (Calculate LLE & IC50) S2->S4 Target Engagement S3->S4 Bioavailability

Caption: Step-by-step benchmarking workflow for evaluating arginine mimetics in integrin drug discovery.

References

  • Title: Nonpeptide αvβ3 Antagonists. 1. Transformation of a Potent, Integrin-Selective αIIbβ3 Antagonist into a Potent αvβ3 Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Discovery of a Potent and Selective Inhibitor of Integrin αvβ1 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Exploring Integrin α5β1 as a Potential Therapeutic Target for Pulmonary Arterial Hypertension: Insights from Comprehensive Multicenter Preclinical Studies Source: bioRxiv URL: [Link]

Sources

Comparative

Validating Target Engagement for 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol Hydrochloride in Integrin Antagonism

As the landscape of anti-fibrotic and oncological drug development evolves, the precise targeting of integrins (specifically αvβ3 and αvβ6) has become a critical therapeutic strategy. These transmembrane receptors recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of anti-fibrotic and oncological drug development evolves, the precise targeting of integrins (specifically αvβ3 and αvβ6) has become a critical therapeutic strategy. These transmembrane receptors recognize the Arg-Gly-Asp (RGD) motif present in extracellular matrix (ECM) proteins.

Historically, developing small-molecule RGD mimetics has been hindered by the highly basic nature of the native arginine guanidino group. To overcome this, 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (CAS: 1820665-47-1) has emerged as a privileged scaffold. This guide objectively compares the performance of the 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) core against traditional alternatives and provides a self-validating experimental framework for proving target engagement.

Structural and Mechanistic Comparison: Why the THN Scaffold?

The fundamental challenge in designing integrin antagonists is mimicking the electrostatic interaction between the RGD sequence's arginine residue and the acidic aspartate residues in the integrin binding pocket[1].

  • Cyclic Peptides (e.g., Cilengitide): While highly potent, they suffer from rapid clearance, proteolytic degradation, and near-zero oral bioavailability.

  • Benzimidazole/Guanidine Mimetics: The native guanidine group has a pKa of ~13.5, meaning it remains permanently protonated at physiological pH. This excessive polarity prevents passive membrane permeation.

  • THN-3-ol Derivatives: The 5,6,7,8-tetrahydro-1,8-naphthyridine core acts as a conformationally restricted arginine mimic with a tuned pKa of ~7.8. This allows for a dynamic equilibrium between protonated (active binding) and neutral (membrane-permeable) states[1]. Furthermore, the hydroxyl group at the 3-position of 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol provides a critical vector for hydrogen bonding within the receptor pocket or serves as a synthetic handle for optimizing lipophilicity[2].

Quantitative Performance Comparison
Pharmacological MetricCyclic Peptides (Cilengitide)Benzimidazole MimeticsTHN-3-ol Derivatives
αvβ3 Binding Affinity (IC₅₀) 0.5 - 1.5 nM15 - 50 nM0.8 - 3.0 nM
αvβ6 Binding Affinity (IC₅₀) > 100 nM (Poor selectivity)40 - 100 nM1.0 - 5.0 nM
Basic Center pKa ~13.5 (Arginine)~12.0~7.8
Calculated logP (Lipophilicity) < -2.00.5 - 1.52.5 - 3.5
Oral Bioavailability (%F) < 1%5 - 15%40 - 65%

Data synthesized from established structure-activity relationship (SAR) studies on integrin αvβ3/αvβ6 inhibitors[1][2].

Signaling Pathway and Mechanism of Action

To validate target engagement, one must first understand the signaling cascade. Integrin activation by the ECM leads to the recruitment of Focal Adhesion Kinase (FAK) and, in the case of αvβ6, the activation of latent TGF-β, leading to SMAD2 phosphorylation and subsequent fibrosis[2]. THN-3-ol derivatives competitively block this initial ECM-integrin interaction.

Pathway ECM Extracellular Matrix (RGD Motif) Integrin Integrin αvβ3 / αvβ6 ECM->Integrin Activates FAK FAK / Src Kinases Integrin->FAK Signaling SMAD SMAD2 Phosphorylation Integrin->SMAD Signaling THN THN-3-ol Derivative (Arginine Mimic) THN->Integrin Competitive Inhibition Disease Fibrosis / Angiogenesis FAK->Disease SMAD->Disease

Integrin signaling pathway and competitive blockade by THN-3-ol derivatives.

Self-Validating Experimental Protocols

A robust target engagement validation cascade must differentiate between true receptor antagonism and non-specific cytotoxicity. The following protocols are designed as self-validating systems.

Protocol Prep Compound Prep (THN-3-ol) Bio Biochemical Assay (FP Binding) Prep->Bio Cell Functional Assay (Cell Adhesion) Bio->Cell Control Internal Control (Poly-L-Lysine) Control->Cell Validates Specificity

Self-validating workflow for assessing integrin target engagement.

Protocol A: Cell-Free Fluorescence Polarization (FP) Binding Assay

Causality: We utilize FP rather than radioligand binding to allow for real-time kinetic measurements and eliminate radioactive waste. FP measures the rotational freedom of a fluorescently tagged RGD probe; when bound to the massive integrin protein, rotation slows, and polarization increases. THN-3-ol derivatives will displace the probe, decreasing polarization.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM MnCl₂, and 0.01% Tween-20. Causality: Mn²⁺ and Mg²⁺ are strictly required to maintain the integrin in its high-affinity open conformation.

  • Protein & Probe Incubation: Mix 10 nM purified recombinant human αvβ3 or αvβ6 integrin with 2 nM FITC-labeled echistatin (tracer) in a 384-well black microplate.

  • Compound Addition: Add serial dilutions of the THN-3-ol derivative (ranging from 10 µM to 0.1 nM).

  • Self-Validation Step (Z'-factor): Include 16 wells of buffer + tracer (minimum polarization) and 16 wells of integrin + tracer (maximum polarization). Calculate the Z'-factor. Proceed only if Z' > 0.5, confirming the assay's dynamic range is sufficient to detect true displacement.

  • Measurement: Incubate for 2 hours at room temperature to reach equilibrium. Read on a microplate reader (Ex: 485 nm, Em: 535 nm, utilizing polarizing filters).

Protocol B: Functional Cell Adhesion Assay

Causality: Biochemical binding does not guarantee functional antagonism in a live cellular context due to potential membrane permeability issues or serum protein binding. This assay measures the ability of THN-3-ol to prevent cells from adhering to ECM-coated surfaces.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well plates with 1 µg/mL Vitronectin (for αvβ3) or Latency-Associated Peptide (LAP, for αvβ6) overnight at 4°C.

  • Self-Validation Control Coating: Coat a separate set of wells with 10 µg/mL Poly-L-Lysine. Causality: Poly-L-Lysine mediates cell adhesion via electrostatic interactions, independent of integrins. If the THN-3-ol compound blocks adhesion here, it indicates the compound is non-specifically precipitating proteins or causing immediate cytotoxicity, invalidating the target engagement claim.

  • Blocking: Block all wells with 1% BSA in PBS for 1 hour to prevent non-specific binding.

  • Cell Preparation: Harvest M21 cells (high αvβ3 expressors) or HT29 cells (high αvβ6 expressors) using a non-enzymatic detachment solution (e.g., EDTA) to preserve cell-surface integrins.

  • Compound Incubation: Pre-incubate 5 × 10⁴ cells/well with the THN-3-ol derivative for 30 minutes at 37°C.

  • Adhesion & Washing: Add the cell/compound mixture to the coated plates. Incubate for 1 hour at 37°C. Wash wells 3 times with PBS to remove non-adherent cells.

  • Quantification: Add Crystal Violet stain (0.1% in 20% methanol) for 15 minutes, wash, lyse cells with 1% SDS, and read absorbance at 590 nm.

References

  • Hartner, F. W., et al. (2004). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. Journal of Organic Chemistry, 69(25), 8723-8730.[Link]

  • Kaur, H., et al. (2024). The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis. Journal of Medicinal Chemistry.[Link]

  • Nicolaou, K. C., et al. (2000). Nonpeptide αvβ3 Antagonists. 1. Transformation of a Potent, Integrin-Selective αIIbβ3 Antagonist into a Potent αvβ3 Antagonist. Journal of Medicinal Chemistry, 43(18), 3453-3473.[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
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